N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
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Overview
Description
N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is an organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Scientific Research Applications
N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propylphenylamine with a suitable cyclizing agent can lead to the formation of the azepine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
4-Propylphenol: A phenolic compound with similar structural features.
2-(4-n-Propylphenyl)propanoic Acid: Another compound with a propyl-substituted phenyl group.
Uniqueness
N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its azepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(4-propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-13-8-10-14(11-9-13)17-15-7-4-3-5-12-16-15/h8-11H,2-7,12H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWEHFIZNJGQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC2=NCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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